molecular formula C10H12N2O3 B8801687 N,N,3-trimethyl-4-nitrobenzamide

N,N,3-trimethyl-4-nitrobenzamide

Cat. No.: B8801687
M. Wt: 208.21 g/mol
InChI Key: KGFJFFPZBRHFDS-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-4-nitrobenzamide is a substituted benzamide featuring a nitro group at the para position, methyl groups at the N,N-dimethylated amide nitrogen, and an additional methyl group at the meta position on the aromatic ring. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N,N,3-trimethyl-4-nitrobenzamide

InChI

InChI=1S/C10H12N2O3/c1-7-6-8(10(13)11(2)3)4-5-9(7)12(14)15/h4-6H,1-3H3

InChI Key

KGFJFFPZBRHFDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below summarizes key differences between N,N,3-trimethyl-4-nitrobenzamide and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Effects Evidence Source
This compound N,N-dimethyl, 3-methyl, 4-nitro 208.22 High electron-withdrawing (nitro), moderate lipophilicity Target
4-Bromo-N,N,3-trimethylbenzamide N,N-dimethyl, 3-methyl, 4-bromo 242.11 Bromine substituent allows for nucleophilic aromatic substitution (SNAr)
N,N-dimethyl-4-nitrobenzamide N,N-dimethyl, 4-nitro 194.19 Lacks meta-methyl group; lower steric hindrance
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide 3-Cl-4-MePh amide, 4-nitro 290.70 Bulky aromatic substituent; increased molecular weight
N-(diphenylmethyl)-3-methyl-4-nitrobenzamide Diphenylmethyl amide, 3-Me, 4-nitro ~350 (estimated) Extreme lipophilicity; potential solubility challenges
Key Observations:
  • Electron-withdrawing vs. electron-donating groups : The nitro group in this compound enhances electrophilicity at the aromatic ring, making it reactive toward reductions (e.g., catalytic hydrogenation to form amines). In contrast, bromine in 4-bromo-N,N,3-trimethylbenzamide facilitates SNAr reactions .
  • Lipophilicity : Bulky substituents (e.g., diphenylmethyl in or chlorophenyl in ) increase hydrophobicity, which may hinder aqueous solubility but improve membrane permeability.

Thermal and Solubility Properties

  • Boiling point : The target compound’s boiling point is expected to be lower than 4-bromo-N,N,3-trimethylbenzamide (350.2°C ) due to the nitro group’s lower molecular volume compared to bromine.
  • Density: Predicted to be higher than non-nitro analogs (e.g., 1.366 g/cm³ for 4-bromo-N,N,3-trimethylbenzamide ) due to nitro’s electron density effects.

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